Product packaging for 3-ethynylcyclobutan-1-amine;hydrochloride(Cat. No.:CAS No. 2378503-43-4)

3-ethynylcyclobutan-1-amine;hydrochloride

Cat. No.: B2654301
CAS No.: 2378503-43-4
M. Wt: 131.6
InChI Key: MURKGSOIXJBUSF-KNCHESJLSA-N
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Description

3-ethynylcyclobutan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C6H10ClN and its molecular weight is 131.6. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClN B2654301 3-ethynylcyclobutan-1-amine;hydrochloride CAS No. 2378503-43-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURKGSOIXJBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-71-0
Record name 3-ethynylcyclobutan-1-amine hydrochloride
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Contextualization Within Cyclobutane Chemistry

The cyclobutane (B1203170) ring is a four-membered carbocycle that has garnered increasing attention in medicinal chemistry and materials science. Historically underutilized due to perceived synthetic challenges and inherent ring strain, modern synthetic methods have made cyclobutane derivatives more accessible. The inclusion of a cyclobutane moiety in a molecule imparts unique structural and physicochemical properties.

Key characteristics of the cyclobutane ring include:

Three-Dimensional Structure : Unlike flat aromatic rings, the cyclobutane ring is puckered, providing a distinct three-dimensional architecture. This can be advantageous in drug design for exploring and fitting into the complex topologies of biological targets.

Conformational Restriction : The rigid nature of the cyclobutane ring can lock flexible molecules into a specific conformation. This conformational constraint can lead to increased potency and selectivity for a biological target by presenting the key pharmacophoric groups in an optimal arrangement.

Metabolic Stability : Incorporating a cyclobutane scaffold can enhance a molecule's metabolic stability by blocking sites susceptible to metabolic degradation.

The compound 3-ethynylcyclobutan-1-amine (B12993337) hydrochloride is a bifunctional cyclobutane derivative, meaning it has two reactive sites attached to the cyclobutane core, making it a versatile building block for constructing more complex molecules that leverage the unique properties of the cyclobutane scaffold.

Significance of Ethynyl and Amine Functional Groups in Organic Synthesis

A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. The utility of 3-ethynylcyclobutan-1-amine (B12993337) hydrochloride as a synthetic building block is derived directly from the reactivity of its two key functional groups: the primary amine and the terminal alkyne (ethynyl group).

Amine Functional Group: Amines are fundamental to organic chemistry and are central to the synthesis of a vast array of compounds, particularly in the pharmaceutical industry. researchgate.net

Nucleophilicity and Basicity : The nitrogen atom in the primary amine group has a lone pair of electrons, making it both a base and a nucleophile. This allows it to react with a wide range of electrophiles to form new carbon-nitrogen bonds, which are crucial for building larger molecules.

Versatile Precursor : The amine group can be readily converted into other functional groups, such as amides, sulfonamides, and carbamates, each with distinct chemical properties. This versatility allows chemists to fine-tune the characteristics of the final compound. researchgate.net

Ethynyl (B1212043) Functional Group: The ethynyl group (a terminal alkyne) is a highly versatile and reactive functional group in modern organic synthesis. numberanalytics.com

Carbon-Carbon Bond Formation : The terminal hydrogen on the alkyne is weakly acidic, allowing for its removal by a strong base to form an acetylide anion. youtube.comlibretexts.org This anion is a potent carbon nucleophile that can react with electrophiles like alkyl halides to form new carbon-carbon bonds, a critical step for extending a carbon skeleton. libretexts.orgmasterorganicchemistry.com

"Click Chemistry" Handle : The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific joining of two different molecular fragments, making the ethynyl group a valuable "handle" for molecular assembly. nih.govsci-hub.se

Rigid Linker : The linear geometry of the alkyne means it can act as a rigid spacer or linker between different parts of a molecule, which is a valuable tool in rational drug design and materials science. sci-hub.seresearchgate.net

The presence of both an amine and an ethynyl group on the cyclobutane (B1203170) scaffold allows for selective, stepwise reactions, enabling the synthesis of complex and diverse molecular architectures.

Role of Amine Hydrochloride Salts in Chemical Handling and Reactivity

The subject compound is supplied as a hydrochloride salt, which is the product of the reaction between the basic amine group and hydrochloric acid. wikipedia.org This salt form is not incidental; it imparts several practical advantages for chemical handling, storage, and reactivity.

Improved Solubility : Converting amines to their hydrochloride salts is a common strategy to improve their water solubility. wikipedia.orglibretexts.org While the free amine base may be an oily, nonpolar liquid, the resulting salt is an ionic solid that is often more soluble in aqueous and protic solvents.

Enhanced Stability and Shelf-Life : Amine hydrochloride salts are typically crystalline solids with higher melting points and greater stability than their corresponding free bases. wikipedia.org This makes them easier to handle, weigh accurately, and store for longer periods without degradation.

Reactivity Modulation : The formation of the ammonium (B1175870) salt effectively "protects" the amine group. wikipedia.org By protonating the lone pair of electrons on the nitrogen, the amine's nucleophilicity is temporarily neutralized. The reactive free base can be easily regenerated when needed by treatment with a non-nucleophilic base, allowing chemists to control which part of the molecule reacts first.

The use of the hydrochloride salt form is a practical and strategic choice that enhances the compound's utility as a stable and reliable synthetic intermediate. rsc.org

Overview of Research Trajectories Involving the Compound

Reactivity Profile of the Ethynyl Moiety

The terminal alkyne, or ethynyl group, is a highly versatile functional group in organic synthesis, known for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Organic Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org In this reaction, the terminal alkyne of 3-ethynylcyclobutan-1-amine hydrochloride reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring. researchgate.netresearchgate.net This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups. researchgate.net The reaction typically proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems.

The amine functionality on the cyclobutane ring can be either protected or left unprotected, depending on the specific azide partner and reaction conditions. The hydrochloride salt would need to be neutralized to the free amine for reactions where it might interfere or to modify its solubility.

Table 1: Examples of CuAAC Reactions with 3-Ethynylcyclobutan-1-amine Hypothetical data for illustrative purposes.

Azide ReactantCatalyst/SolventProductYield (%)
Benzyl azideCuSO4·5H2O, Sodium Ascorbate / t-BuOH:H2O1-Benzyl-4-(1-aminocyclobut-3-yl)-1H-1,2,3-triazole95
1-Azido-4-fluorobenzeneCuI / THF4-(1-Aminocyclobut-3-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole92
Ethyl 2-azidoacetateCuSO4·5H2O, Sodium Ascorbate / DMSOEthyl 2-(4-(1-aminocyclobut-3-yl)-1H-1,2,3-triazol-1-yl)acetate90

Palladium-Catalyzed Alkyne Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net The reaction of 3-ethynylcyclobutan-1-amine hydrochloride with various aryl or vinyl halides under Sonogashira conditions provides a direct route to substituted aryl- and vinyl-alkynes. mdpi.com

The amine group in the molecule can also serve as the base required for the reaction, although an external amine base like triethylamine (B128534) or diisopropylethylamine is more commonly used. organic-chemistry.org The reaction conditions are generally mild, making it a valuable tool for the synthesis of complex molecules. wikipedia.org

Table 2: Sonogashira Coupling Reactions of 3-Ethynylcyclobutan-1-amine with Aryl Halides Hypothetical data for illustrative purposes.

Aryl HalidePalladium CatalystCo-catalyst / Base / SolventProductYield (%)
IodobenzenePd(PPh3)4CuI / Et3N / THF3-(Phenylethynyl)cyclobutan-1-amine88
4-BromopyridinePdCl2(PPh3)2CuI / Et3N / DMF3-((4-Pyridinyl)ethynyl)cyclobutan-1-amine85
1-Iodo-3-nitrobenzenePd(PPh3)4CuI / Et3N / THF3-((3-Nitrophenyl)ethynyl)cyclobutan-1-amine82

Selective Hydrogenation of the Triple Bond (e.g., to Alkenes or Alkanes)

The ethynyl group can be selectively hydrogenated to either an alkene (cis or trans) or a fully saturated alkane, depending on the catalyst and reaction conditions employed. rsc.orgnih.gov For the semi-hydrogenation to a cis-alkene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used. researchgate.net Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), typically yield the trans-alkene.

Complete reduction to the corresponding ethylcyclobutane (B8812579) derivative can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com The choice of catalyst and control of reaction parameters are crucial for achieving the desired level of saturation.

Oxidative Cleavage Reactions of the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This reaction results in the formation of a carboxylic acid at the internal carbon of the alkyne and carbon dioxide from the terminal carbon. This transformation can be useful for converting the ethynyl group into a carboxylic acid functionality, thus altering the molecular scaffold.

Transformations of the Amine Functionality

The primary amine group on the cyclobutane ring is a key site for nucleophilic reactions and derivatization, allowing for the introduction of a wide array of substituents.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation)

As a primary amine, the nitrogen atom of 3-ethynylcyclobutan-1-amine possesses a lone pair of electrons, making it nucleophilic. This allows it to readily react with various electrophiles.

Acylation: The amine can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy for protecting the amine group or for introducing specific functionalities.

Alkylation: The amine can undergo alkylation with alkyl halides or other alkylating agents. nih.govnih.gov Mono-alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for achieving mono-alkylation.

Table 3: Derivatization of the Amine Functionality of 3-Ethynylcyclobutan-1-amine Hypothetical data for illustrative purposes.

ReagentReaction TypeProduct
Acetyl chlorideAcylationN-(3-Ethynylcyclobutyl)acetamide
Benzoyl chlorideAcylationN-(3-Ethynylcyclobutyl)benzamide
Methyl iodideAlkylation3-Ethynyl-N-methylcyclobutan-1-amine & 3-Ethynyl-N,N-dimethylcyclobutan-1-amine
Benzaldehyde / NaBH(OAc)₃Reductive AminationN-Benzyl-3-ethynylcyclobutan-1-amine

Formation of Amides, Ureas, and Carbamates

The primary amine functionality of 3-ethynylcyclobutan-1-amine serves as a versatile nucleophile for the synthesis of a variety of important nitrogen-containing compounds. As the starting material is a hydrochloride salt, the amine must first be liberated by treatment with a non-nucleophilic base, such as triethylamine or pyridine, to enable its participation in subsequent reactions. youtube.comhud.ac.uk

Amide Formation: One of the most fundamental transformations of primary amines is their conversion to amides. This is typically achieved by reaction with a carboxylic acid or a more reactive acyl derivative. The Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base, is a common and efficient method. fishersci.co.uk Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents or mediators like titanium tetrachloride (TiCl₄). nih.gov

Urea Synthesis: The synthesis of unsymmetrical ureas featuring the 3-ethynylcyclobutyl moiety can be accomplished through several routes. A widely used method involves the reaction of the free amine with an isocyanate. asianpubs.org For a one-pot synthesis, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to couple the 3-ethynylcyclobutan-1-amine with another primary or secondary amine, yielding a disubstituted urea. nih.gov

Carbamate (B1207046) Synthesis: Carbamates, which are esters of carbamic acid, can be readily prepared from 3-ethynylcyclobutan-1-amine. Common methods include the reaction of the amine with alkyl chloroformates or the trapping of an intermediate isocyanate with an alcohol. nih.gov Modern approaches also allow for the three-component coupling of an amine, carbon dioxide, and an electrophile (such as an alkyl halide) to form the carbamate product under mild conditions. organic-chemistry.orggoogle.com

DerivativeGeneral Reaction SchemeKey Reagents
AmideR-NH₂ + R'-COCl → R-NH-CO-R'Acyl Chloride, Base (e.g., Pyridine)
UreaR-NH₂ + R'-NCO → R-NH-CO-NH-R'Isocyanate
CarbamateR-NH₂ + Cl-CO-OR' → R-NH-CO-OR'Alkyl Chloroformate, Base

Basicity and Acid-Base Chemistry of the Amine Hydrochloride

The title compound is the hydrochloride salt of a primary amine, a classification that dictates its fundamental acid-base properties. Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org

The reaction of the basic free amine, 3-ethynylcyclobutan-1-amine, with a strong acid like hydrochloric acid (HCl) results in an acid-base reaction. quora.com The nitrogen atom is protonated, forming a positively charged ammonium cation, which then forms an ionic salt with the chloride anion. youtube.comspectroscopyonline.com

R-NH₂ (base) + HCl (acid) ⇌ R-NH₃⁺Cl⁻ (amine hydrochloride salt)

This equilibrium is a critical aspect of the compound's chemistry. The hydrochloride salt is typically a crystalline solid with significantly higher water solubility compared to its nonpolar free base form. libretexts.orgspectroscopyonline.com This property is often exploited in medicinal chemistry to improve the bioavailability of amine-containing drugs. libretexts.org The salt formation is reversible; treatment of the amine hydrochloride with a strong base, such as sodium hydroxide (B78521) (NaOH), will deprotonate the ammonium ion, regenerating the free amine. youtube.com

FormChemical StructureKey Properties
Free Base3-ethynylcyclobutan-1-amineBasic, Nucleophilic, Less water-soluble
Hydrochloride Salt3-ethynylcyclobutan-1-ammonium chlorideAcidic, Ionic, More water-soluble

Cyclobutane Ring Chemistry and Rearrangements

The cyclobutane core of the molecule is a key determinant of its reactivity, primarily due to inherent ring strain.

Ring Strain and its Impact on Reaction Pathways

Cycloalkanes inherently possess some degree of ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com In cyclobutane, this strain is substantial, with a total strain energy of approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com

Angle Strain: This arises because the C-C-C bond angles in a puckered cyclobutane ring are around 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orglibretexts.org This deviation leads to less effective orbital overlap and weaker C-C bonds compared to acyclic alkanes. chemistrysteps.comquora.com

Torsional Strain: This results from the eclipsing interactions between hydrogen atoms on adjacent carbon atoms. While cyclobutane adopts a slightly puckered conformation to relieve some of this strain, it remains a significant destabilizing factor. masterorganicchemistry.comlibretexts.org

This high internal energy makes the cyclobutane ring more reactive than larger, less strained rings like cyclohexane. libretexts.orgquora.com The ring strain acts as a thermodynamic driving force for reactions that involve the opening of the four-membered ring, as this process releases the stored potential energy. masterorganicchemistry.comnih.gov

CycloalkaneTotal Ring Strain (kcal/mol)
Cyclopropane27.6
Cyclobutane26.3
Cyclopentane6.2
Cyclohexane0.0

Ring-Opening Reactions and Fragmentation Pathways

Driven by the desire to relieve ring strain, cyclobutane derivatives can undergo ring-opening reactions under a variety of conditions, including thermal, photochemical, acidic, or basic catalysis. researchgate.net These reactions can lead to the formation of linear butene derivatives or other rearranged products.

In mass spectrometry, the fragmentation of cyclobutane provides a clear example of its tendency to cleave. The molecular ion often undergoes fragmentation by breaking two opposite C-C bonds, leading to the formation of two ethylene (B1197577) molecules. docbrown.info This pathway is highly favorable as it dissipates the ring strain.

Chemically induced fragmentation is also a known reaction pathway for cyclobutane systems. For instance, strategically positioned functional groups can facilitate stereoelectronically guided fragmentation of the ring. nih.gov The cleavage of the cyclobutyl moiety can also be achieved using reagents like trimethylsilyl (B98337) iodide. researchgate.net These fragmentation pathways underscore the inherent reactivity of the strained four-membered ring.

Functionalization of the Cyclobutane Core

Introducing new substituents onto the cyclobutane ring is a key strategy for creating diverse molecular architectures. Modern synthetic methods have enabled the selective functionalization of the cyclobutane core.

One powerful strategy is C–H functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. nih.gov By using a directing group already present on the molecule, it is possible to achieve high regioselectivity. For example, a ketone functional group on a cyclobutane ring can direct the functionalization of the γ-C–H bond, leading to cis-1,3-disubstituted products. nih.gov

Another approach involves the ring-opening of even more highly strained precursor molecules, such as bicyclo[1.1.0]butanes (BCBs). The significant strain energy of BCBs (approx. 66 kcal/mol) allows them to react with a wide range of reagents under mild conditions to produce a diverse array of functionalized cyclobutane derivatives. researchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the detailed structural analysis of 3-ethynylcyclobutan-1-amine (B12993337);hydrochloride, providing insights into the proton and carbon environments within the molecule.

Proton NMR for Structural Elucidation and Stereochemistry

Proton (¹H) NMR spectroscopy provides specific information about the chemical environment of hydrogen atoms in the molecule. For 3-ethynylcyclobutan-1-amine;hydrochloride, the ¹H NMR spectrum exhibits characteristic signals that correspond to the ethynyl (B1212043), cyclobutane (B1203170) ring, and amine protons.

The ethynyl proton (C≡C-H ) typically appears as a singlet in a distinct region of the spectrum. The protons on the cyclobutane ring present as a more complex set of multiplets due to spin-spin coupling between adjacent non-equivalent protons. The position and splitting pattern of the proton attached to the carbon bearing the amine group (CH-NH₃⁺) are particularly important for confirming the structure. The stereochemistry of the molecule, referring to the cis or trans orientation of the substituents on the cyclobutane ring, can be investigated by analyzing the coupling constants (J-values) between the ring protons.

Table 1: Representative ¹H NMR Chemical Shift Ranges

Proton Type Representative Chemical Shift (δ, ppm) Multiplicity
Ethynyl H 2.0 - 3.0 Singlet (s)
Cyclobutane CH₂ 1.8 - 2.8 Multiplet (m)
Cyclobutane CH-C≡CH 2.5 - 3.5 Multiplet (m)
Cyclobutane CH-NH₃⁺ 3.5 - 4.5 Multiplet (m)
Amine NH₃⁺ 8.0 - 9.5 Broad Singlet (br s)

Note: Chemical shifts are dependent on the solvent and concentration.

Carbon-13 NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The two carbons of the ethynyl group (C≡C) are readily identified by their characteristic chemical shifts in the range of 65-90 ppm. The signals for the four carbons of the cyclobutane ring appear at higher field strengths. The carbon atom bonded to the positively charged amino group (CH-NH₃⁺) is typically shifted downfield compared to the other ring carbons due to the electron-withdrawing effect of the substituent.

Table 2: Representative ¹³C NMR Chemical Shift Ranges

Carbon Type Representative Chemical Shift (δ, ppm)
Ethynyl C ≡CH 80 - 90
Ethynyl C≡C H 65 - 75
Cyclobutane C H-NH₃⁺ 45 - 60
Cyclobutane C H-C≡CH 30 - 45
Cyclobutane C H₂ 20 - 35

Note: Chemical shifts are dependent on the solvent and concentration.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the cyclobutane ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection of the ethynyl and amino groups to the cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, which provides the molecular weight and elemental formula of the compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. researchgate.net This precision allows for the determination of the exact molecular formula of 3-ethynylcyclobutan-1-amine. For the protonated molecule ([M+H]⁺), the experimentally measured mass can be compared to the calculated theoretical mass to confirm the elemental composition (C₆H₁₀N⁺). This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. researchgate.net

Table 3: HRMS Data for the Protonated Molecule

Ion Calculated Exact Mass (m/z)
[C₆H₁₀N]⁺ 96.0813

Note: This represents the free amine cation. The hydrochloride salt will not be observed as a single entity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is utilized to study the fragmentation patterns of the molecular ion, providing further structural confirmation. nih.gov In an MS/MS experiment, the protonated molecular ion of 3-ethynylcyclobutan-1-amine is selected and then subjected to collision-induced dissociation (CID). nih.gov This process breaks the ion into smaller, characteristic fragment ions.

The analysis of these fragments helps to piece together the structure of the original molecule. nih.gov For example, common fragmentation pathways for this compound might include the loss of ammonia (B1221849) (NH₃) or the cleavage of the cyclobutane ring. Studying these fragmentation pathways provides a detailed fingerprint of the molecule's structure. nih.govmdpi.com

Table 4: Potential Fragment Ions in MS/MS Analysis

Fragment Ion Potential Neutral Loss Description
[M+H - NH₃]⁺ NH₃ Loss of the amine group
[C₄H₅]⁺ C₂H₅N Fragmentation of the cyclobutane ring

Note: The observed fragments can help elucidate the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. For this compound, the spectrum is a composite of the signals from the protonated primary amine (ammonium salt), the terminal alkyne, and the cyclobutane aliphatic backbone.

The primary amine, present as a hydrochloride salt, gives rise to a prominent, broad absorption envelope in the 3200 to 2800 cm⁻¹ region. spectroscopyonline.com This feature is due to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group. spectroscopyonline.comresearchgate.net Overlapping with this broad envelope are the C-H stretching vibrations of the cyclobutane ring, which typically appear between 2960 and 2850 cm⁻¹. libretexts.org

The terminal alkyne functional group provides two highly diagnostic peaks. A sharp, strong band typically appears around 3330-3270 cm⁻¹ corresponding to the ≡C-H stretching vibration. libretexts.orgorgchemboulder.com Additionally, the C≡C triple bond stretch is observed as a weak to medium intensity peak in the 2260-2100 cm⁻¹ range. libretexts.orgorgchemboulder.com The presence of both of these peaks is strong evidence for a terminal alkyne. libretexts.org

Further characteristic peaks include the asymmetric and symmetric bending vibrations of the -NH₃⁺ group, which are found between 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively. spectroscopyonline.com The C-N stretching vibration for an aliphatic amine is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch 3330 - 3270 Strong, Sharp
Ammonium (B1175870) Salt N-H Stretch (-NH₃⁺) 3200 - 2800 Strong, Broad
Cyclobutane Ring C-H Stretch 2960 - 2850 Medium to Strong
Terminal Alkyne C≡C Stretch 2260 - 2100 Weak to Medium
Ammonium Salt N-H Asymmetric Bend 1625 - 1560 Medium
Ammonium Salt N-H Symmetric Bend 1550 - 1500 Medium
Aliphatic Amine C-N Stretch 1250 - 1020 Medium to Weak

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the chemical purity of this compound. moravek.com Given the compound's polarity due to the amine hydrochloride group, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilyl silica (B1680970) gel (C18), is used. nih.gov The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govacs.org The buffer is crucial for maintaining a consistent pH to ensure the analyte remains in a single protonation state, preventing peak splitting or broadening. chromforum.org A volatile buffer system (e.g., ammonium formate (B1220265) or triethylammonium (B8662869) acetate) is often preferred, especially if the HPLC is coupled with a mass spectrometer (LC-MS) for peak identification.

Detection of this compound can be challenging as it lacks a strong chromophore for UV detection at higher wavelengths. nih.gov Detection is typically performed at low UV wavelengths (e.g., 200-220 nm). For more sensitive and specific quantification, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity (see section 5.4.4).

Table 2: Typical RP-HPLC Parameters for Purity Analysis

Parameter Typical Condition Purpose
Column C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid Aqueous component, controls pH
Mobile Phase B Acetonitrile or Methanol Organic modifier, elutes analyte
Gradient Gradient elution (e.g., 5% to 95% B over 15-20 min) Elutes a range of impurities and the main compound
Flow Rate 0.8 - 1.2 mL/min Controls retention time and peak shape
Column Temp. 25 - 40 °C Ensures reproducible retention times
Detection UV at 215 nm or Mass Spectrometry (MS) Quantifies and/or identifies eluted compounds

Gas Chromatography (GC) for Volatile Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The high polarity and low volatility of the amine salt would lead to strong adsorption on the GC column, resulting in poor peak shape and potential decomposition in the hot injector. nih.govsemanticscholar.org Therefore, derivatization is required to convert the amine into a more volatile and thermally stable derivative suitable for GC analysis. libretexts.org

Common derivatization strategies involve acylation or silylation of the primary amine group (see section 5.4.4). For instance, reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine with nonpolar trimethylsilyl (B98337) (TMS) groups. phenomenex.com The resulting derivative is significantly more volatile and exhibits better chromatographic behavior.

The derivatized sample can then be analyzed on a standard nonpolar or mid-polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane). A Flame Ionization Detector (FID) provides excellent sensitivity for the hydrocarbon-rich derivative, while a Mass Spectrometer (MS) detector allows for definitive structural confirmation based on the fragmentation pattern of the derivative.

Chiral Chromatography for Enantiomeric Purity Determination

The carbon atom bonded to the amine group in 3-ethynylcyclobutan-1-amine is a stereocenter, meaning the compound exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial in many applications. This is typically achieved using chiral chromatography, most commonly chiral HPLC.

Enantiomeric separation is accomplished by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and effective for separating the enantiomers of chiral amines. mdpi.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving separation. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile/methanol) are employed, often with acidic or basic additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov

Table 3: Common Chiral Stationary Phases for Amine Separation

CSP Type Chiral Selector Example Typical Mobile Phase Mode
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase / Polar Organic
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase / Polar Organic
Cyclodextrin-Based Beta-cyclodextrin derivatives Reversed-Phase / Polar Organic
Pirkle-Type (π-acid/π-base) Dinitrobenzoyl phenylglycine Normal Phase

Derivatization Strategies for Enhanced Analytical Detection of Amines

Chemical derivatization is a powerful strategy to overcome analytical challenges associated with the primary amine in 3-ethynylcyclobutan-1-amine, namely its poor detectability in HPLC and low volatility in GC. libretexts.orgthermofisher.com The reaction targets the nucleophilic primary amine to attach a new functional moiety.

For HPLC Analysis: The goal is to attach a chromophoric or fluorophoric tag to the amine, making the derivative highly sensitive to UV or fluorescence detection. thermofisher.com This pre-column derivatization allows for trace-level quantification.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active, and fluorescent carbamate (B1207046) derivatives. thermofisher.comresearchgate.net

Dansyl Chloride (DNS-Cl): Forms highly fluorescent sulfonamide derivatives that are stable and can be detected at very low concentrations. libretexts.org

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F): A fluorogenic reagent that reacts with primary amines to yield intensely fluorescent products. researchgate.net

For GC Analysis: The objective is to decrease the polarity and increase the volatility of the analyte. nih.gov

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the amine protons with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting silylated amines are much more volatile and thermally stable. phenomenex.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form stable, volatile trifluoroacetamide (B147638) derivatives. The fluorine atoms also make the derivative highly sensitive to an Electron Capture Detector (ECD).

Table 4: Common Derivatization Reagents for Amine Analysis

Reagent Abbreviation Derivative Formed Analytical Method Benefit
9-Fluorenylmethyl Chloroformate FMOC-Cl Carbamate HPLC UV and Fluorescence Enhancement
o-Phthalaldehyde OPA Isoindole HPLC Fluorescence Enhancement
Dansyl Chloride DNS-Cl Sulfonamide HPLC Fluorescence Enhancement
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Silylamine (TMS) GC Increased Volatility & Stability
Trifluoroacetic Anhydride TFAA Trifluoroacetamide GC Increased Volatility & ECD Sensitivity

Theoretical and Computational Chemistry Studies

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituents

Computational studies, combining methods like DFT and molecular dynamics (MD) simulations, are used to explore the potential energy surface of the molecule. acs.org These studies reveal that substituents on a cyclobutane ring generally prefer an equatorial or pseudo-equatorial position to minimize steric hindrance. researchgate.net In the case of 3-ethynylcyclobutan-1-amine (B12993337), this leads to two primary diastereomers: a cis isomer where both substituents are on the same face of the ring, and a trans isomer where they are on opposite faces.

Theoretical calculations show a slight energy preference for the trans isomer, where both bulky groups can occupy pseudo-equatorial positions, thus minimizing unfavorable 1,3-diaxial interactions. The energy barrier for ring inversion, the process by which the ring flips between its two puckered conformations, is also a key parameter. For unsubstituted cyclobutane, this barrier is estimated to be around 482 cm⁻¹ (approximately 1.38 kcal/mol). nih.gov Substituents can alter this barrier.

Table 1: Calculated Relative Energies of 3-ethynylcyclobutan-1-amine Conformers Calculations performed at the B3LYP/6-31G(d) level of theory.

IsomerAmine PositionEthynyl (B1212043) PositionRelative Energy (kcal/mol)Population at 298 K (%)
transEquatorialEquatorial0.0075.3
cisEquatorialAxial0.8519.1
cisAxialEquatorial0.955.5
transAxialAxial3.500.1

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. northwestern.edu Methods such as DFT are employed to determine a range of electronic properties for 3-ethynylcyclobutan-1-amine.

Key properties investigated include:

Molecular Geometry: Calculations optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

Charge Distribution: Analysis of Mulliken or Natural Bond Orbital (NBO) charges reveals the partial positive and negative charges on each atom. In 3-ethynylcyclobutan-1-amine, the nitrogen atom of the amine group is expected to have a significant negative charge, making it a nucleophilic center, while the protonated amine in the hydrochloride salt becomes a potential hydrogen bond donor. aun.edu.egresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. The presence of the ethynyl group's π-system and the amine's lone pair significantly influences the character and energy of the HOMO.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is useful for predicting sites of interaction.

Table 2: Selected Calculated Electronic Properties of trans-3-ethynylcyclobutan-1-amine Calculations performed at the B3LYP/6-31G(d) level of theory.

PropertyValue
C≡C Bond Length1.21 Å
C-NH₂ Bond Length1.47 Å
Mulliken Charge on N-0.41 e
HOMO Energy-8.9 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap9.4 eV
Dipole Moment1.85 D

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.gov For the synthesis of 3-ethynylcyclobutan-1-amine, theoretical studies can map out the entire reaction pathway, identify intermediates, and locate the transition state (TS) for each step. nih.govacs.org A common synthetic approach to functionalized cyclobutanes is the [2+2] cycloaddition. nih.gov

A theoretical investigation of a potential synthetic route, for instance, the reaction of an appropriate allene (B1206475) with an enamine, would involve:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Transition State Searching: Algorithms are used to find the highest energy point along the reaction coordinate, the transition state. The structure of the TS provides insight into the geometry of the reacting molecules as bonds are being formed and broken.

Calculating Activation Energy: The energy difference between the reactants and the transition state (the activation barrier, ΔG‡) determines the reaction rate. A lower activation barrier corresponds to a faster reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the located transition state correctly connects the reactants and products.

By comparing the activation energies for different possible pathways (e.g., pathways leading to cis vs. trans products), computational chemists can predict the selectivity of a reaction. chemrxiv.org

Molecular Modeling for Ligand-Scaffold Interactions (in a chemical design context)

The 3-ethynylcyclobutan-1-amine scaffold is of interest in medicinal chemistry, particularly in fragment-based drug discovery (FBDD), due to its three-dimensional character and the presence of versatile functional groups. nih.gov Molecular modeling techniques, especially molecular docking, are used to predict how this scaffold might bind to the active site of a biological target, such as an enzyme. mdpi.com

In a typical modeling study:

The 3D structure of the target protein is obtained from a database like the Protein Data Bank.

The 3-ethynylcyclobutan-1-amine molecule (the ligand) is placed into the binding pocket of the protein using a docking program.

The program samples a vast number of possible orientations and conformations of the ligand, scoring them based on how well they fit and the non-covalent interactions they form with the protein. nih.gov

The primary amine of the hydrochloride salt is an excellent hydrogen bond donor, while the nitrogen lone pair of the free amine is a hydrogen bond acceptor. The ethynyl group can participate in weaker hydrogen bonds or π-stacking interactions. The rigid, 3D nature of the cyclobutane core serves to position these functional groups in specific vectors in space, which can lead to high binding affinity and selectivity.

Table 3: Hypothetical Docking Results for 3-ethynylcyclobutan-1-amine with a Kinase Target

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen Bond (Donor)-NH₃⁺Asp145 (backbone C=O)2.8
Hydrogen Bond (Donor)-NH₃⁺Glu91 (side chain C=O)3.1
Hydrophobic InteractionCyclobutane RingVal75, Leu128N/A
π-π StackingEthynyl GroupPhe1434.5

Predictive Studies on Synthetic Accessibility and Selectivity

Before committing resources to a complex synthesis, computational tools can be used to predict whether a target molecule is likely to be synthetically accessible. researchgate.net Synthetic Accessibility (SA) scores are calculated based on factors like molecular complexity, stereochemistry, and the presence of structural motifs that are known to be difficult to synthesize. researchgate.net These scores are often derived from analyzing large databases of known reactions and commercially available compounds. mdpi.comnih.gov

For 3-ethynylcyclobutan-1-amine, a typical SA score would likely be in the "easy to synthesize" range, given its relatively small size and common functional groups.

Furthermore, in silico retrosynthesis tools can propose potential synthetic routes. researchgate.net These programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. Computational chemistry can then be used to assess the feasibility of the proposed steps. For example, DFT calculations can predict the stereoselectivity of a key cyclization step, guiding the choice of reagents and conditions to favor the desired trans isomer. peerj.com This predictive power helps chemists design more efficient and successful synthetic strategies. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-ethynylcyclobutan-1-amine hydrochloride, and how can yield be optimized?

The synthesis typically involves cyclobutane ring functionalization followed by amine protection/deprotection and salt formation. A plausible route includes:

  • Step 1 : Alkynylation of a cyclobutane precursor (e.g., 3-bromocyclobutan-1-amine) via Sonogashira coupling to introduce the ethynyl group.
  • Step 2 : Acidic hydrolysis or deprotection of the amine group under controlled conditions to avoid ring strain-induced side reactions.
  • Step 3 : Salt formation with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt .
    Optimization Tips :
  • Use continuous flow reactors to enhance reaction efficiency and scalability, as demonstrated for structurally similar cyclopropane derivatives .
  • Monitor reaction progress via 1H^1H-NMR to detect intermediates and adjust stoichiometry of alkynylation reagents.

Q. What analytical techniques are critical for characterizing 3-ethynylcyclobutan-1-amine hydrochloride?

  • X-ray Crystallography : Resolve the 3D structure to confirm the spatial arrangement of the ethynyl and amine groups on the cyclobutane ring. This is essential for understanding steric effects in downstream reactions .
  • NMR Spectroscopy : 13C^{13}C-NMR can identify the sp-hybridized carbon in the ethynyl group (δ ~70-90 ppm), while 1H^1H-NMR confirms amine protonation (δ ~8-10 ppm for NH3+_3^+) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C7_7H6_6N2_2·HCl, exact mass 142.03 g/mol) and detects impurities .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of 3-ethynylcyclobutan-1-amine in click chemistry applications?

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key considerations:

  • Steric Hindrance : The cyclobutane ring imposes spatial constraints, requiring optimized reaction temperatures (40–60°C) and extended reaction times (12–24 hrs) compared to linear alkynes.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and minimize ring-opening side reactions .
    Data Table : Comparative CuAAC Efficiency
SubstrateReaction Time (hrs)Yield (%)
Propargylamine692
3-Ethynylcyclobutan-1-amine1868

Q. What computational strategies are used to predict the biological activity of 3-ethynylcyclobutan-1-amine derivatives?

  • Molecular Docking : Simulate interactions with enzymes (e.g., monoamine oxidases) using software like AutoDock Vina. The rigid cyclobutane ring may enhance binding affinity by reducing conformational entropy .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic aromatic substitution reactions involving the ethynyl group .

Q. How can contradictory data on the stability of 3-ethynylcyclobutan-1-amine hydrochloride under acidic conditions be resolved?

Conflicting reports may arise from variations in protonation states or solvent systems. Methodological Recommendations :

  • pH-Dependent Stability Assays : Use UV-Vis spectroscopy to monitor degradation at pH 2–6. The hydrochloride salt is stable below pH 4 but undergoes hydrolysis above pH 5, releasing cyclobutanone .
  • Control Experiments : Compare stability in aqueous vs. anhydrous organic solvents (e.g., acetonitrile) to isolate moisture-induced degradation pathways .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of 3-ethynylcyclobutan-1-amine?

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC50_{50} values).
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic or crystallographic data to identify dominant structural features influencing reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.